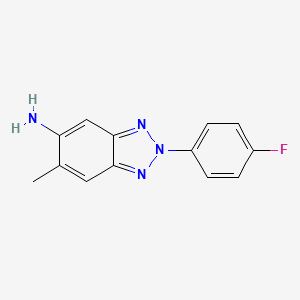

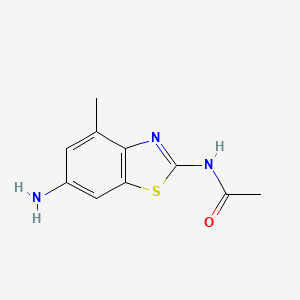

![molecular formula C14H14N4 B1299145 2,5-二甲基-6-苯基吡唑并[1,5-a]嘧啶-7-胺 CAS No. 428845-73-2](/img/structure/B1299145.png)

2,5-二甲基-6-苯基吡唑并[1,5-a]嘧啶-7-胺

描述

The compound 2,5-Dimethyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a derivative of the pyrazolo[1,5-a]pyrimidine class, which has been the subject of various studies due to its potential biological activities. Research has shown that derivatives of this class can act as potent and selective human A3 adenosine receptor antagonists, which are of interest for therapeutic applications . Additionally, these compounds have been investigated for their anti-inflammatory properties and have been found to be devoid of ulcerogenic activity, which is a significant advantage over traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves the cyclization of various precursors. For instance, the reaction of phenylmalononitrile with hydrazine hydrate can lead to the formation of 3,5-diamino-4-phenylpyrazole, which can further react with different reagents to yield 2-aminopyrazolo[1,5-a]pyrimidines . Another approach is the condensation of acids with specific pyrazolo[3,4-d]pyrimidin-4-amine intermediates to introduce an amide moiety into the pyrazolo[3,4-d]pyrimidine structure . These methods highlight the versatility in synthesizing various derivatives of the pyrazolo[1,5-a]pyrimidine scaffold.

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives has been elucidated using techniques such as X-ray diffraction. For example, the crystal structure of a related compound, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, shows that molecules form inversion dimers via pairs of N—H⋯N hydrogen bonds and are packed into layers by π-stacking interactions . Similarly, the structure of 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been determined, providing insights into the spatial arrangement of substituents and their potential interactions .

Chemical Reactions Analysis

The chemical reactivity of pyrazolo[1,5-a]pyrimidine derivatives is influenced by the presence of functional groups that can participate in various reactions. For instance, the free amino group in the bicyclic system can react with 1,3-dicarbonyl compounds to yield different side chains or linkages between two aminopyrazolo[1,5-a]pyrimidine nuclei . These reactions are important for modifying the biological activity and pharmacokinetic properties of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. Substituents with different lipophilicity and steric hindrance can significantly affect these properties . For example, the introduction of acyl groups at the 7-amino position has been found to be crucial for efficient and selective binding to the human A3 adenosine receptor, indicating the importance of these groups for receptor affinity . Additionally, the presence of a n-propoxy group at the 2-position of the phenyl ring is necessary for the inhibitory activity of certain derivatives against cGMP specific phosphodiesterase .

科学研究应用

抗肿瘤应用

2,5-二甲基-6-苯基吡唑并[1,5-a]嘧啶-7-胺: 已显示出作为抗肿瘤支架的潜力 . 其结构允许抑制癌细胞生长,研究人员合成了各种衍生物以探索其在癌症治疗中的潜力。该化合物干扰癌细胞增殖的能力使其成为肿瘤学药物开发的宝贵候选药物。

酶抑制

该化合物因其酶抑制活性而被研究 . 通过与对病原体或癌细胞生存至关重要的特定酶相互作用,它可以作为开发针对酶抑制是可行策略的疾病的新药物的先导化合物。

光物理性质

2,5-二甲基-6-苯基吡唑并[1,5-a]嘧啶-7-胺的光物理性质对材料科学应用具有重要意义 . 其吸收和发射光的能力可用于开发用于光学器件或传感器的新的材料。

合成转化

由于其在转化中的多功能性,该化合物在合成化学中也很有价值 . 它可以进行各种化学反应,使化学家能够创造出具有不同性质和潜在应用的各种衍生物。

药物设计

2,5-二甲基-6-苯基吡唑并[1,5-a]嘧啶-7-胺的结构基序在药物设计中具有优势 . 其刚性和平面杂环体系有利于与生物靶标结合,使其成为设计新的治疗剂的有效支架。

材料科学应用

安全和危害

属性

IUPAC Name |

2,5-dimethyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4/c1-9-8-12-16-10(2)13(14(15)18(12)17-9)11-6-4-3-5-7-11/h3-8H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UITLYEVZEXSXKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C1)N=C(C(=C2N)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353783 | |

| Record name | 2,5-dimethyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

428845-73-2 | |

| Record name | 2,5-dimethyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Amino-2-[(furan-2-carbonyl)-amino]-benzoic acid](/img/structure/B1299063.png)

![1-[2-(2,3-Dimethyl-phenoxy)-ethyl]-piperazine](/img/structure/B1299069.png)

![1-[2-(3-Bromophenoxy)ethyl]piperidine](/img/structure/B1299075.png)

![Ethyl 7-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B1299087.png)

![[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethylsulfanyl]-acetic acid](/img/structure/B1299091.png)

![[(2-Oxo-2-piperidin-1-ylethyl)thio]acetic acid](/img/structure/B1299092.png)